2-Amino-1-((S)-2-((benzyl(cyclopropyl)amino)methyl)pyrrolidin-1-yl)propan-1-one
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Overview
Description
2-Amino-1-((S)-2-((benzyl(cyclopropyl)amino)methyl)pyrrolidin-1-yl)propan-1-one is a complex organic compound that features a pyrrolidine ring, a cyclopropyl group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-((S)-2-((benzyl(cyclopropyl)amino)methyl)pyrrolidin-1-yl)propan-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopropyl Group: This step may involve cyclopropanation reactions using reagents like diazomethane.
Final Assembly: The final step involves coupling the benzyl group with the intermediate compound under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the cyclopropyl ring.
Reduction: Reduction reactions could target the carbonyl group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzyl or amino groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Could be explored for its pharmacological properties, such as acting on specific receptors or enzymes.
Industry: May be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it could involve:
Binding to Receptors: Interaction with specific receptors in the body, leading to a biological response.
Enzyme Inhibition or Activation: Modulating the activity of enzymes involved in metabolic pathways.
Signal Transduction Pathways: Affecting cellular signaling pathways that regulate various physiological processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-phenylpropan-1-one: A simpler analog with a phenyl group instead of the benzyl(cyclopropyl)amino group.
N-Benzyl-2-amino-1-propanone: Similar structure but lacks the cyclopropyl group.
Cyclopropylamine: Contains the cyclopropyl group but is a simpler molecule.
Uniqueness
2-Amino-1-((S)-2-((benzyl(cyclopropyl)amino)methyl)pyrrolidin-1-yl)propan-1-one is unique due to its complex structure, which combines multiple functional groups and rings. This complexity may confer unique chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H27N3O |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
2-amino-1-[2-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]propan-1-one |
InChI |
InChI=1S/C18H27N3O/c1-14(19)18(22)21-11-5-8-17(21)13-20(16-9-10-16)12-15-6-3-2-4-7-15/h2-4,6-7,14,16-17H,5,8-13,19H2,1H3 |
InChI Key |
ZLOPRPKMUOQPSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCCC1CN(CC2=CC=CC=C2)C3CC3)N |
Origin of Product |
United States |
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